4-Chloro-5-methoxy-2-nitrobenzoic acid
Description
4-Chloro-5-methoxy-2-nitrobenzoic acid (C₈H₆ClNO₅) is a substituted benzoic acid derivative featuring a chlorine atom at position 4, a methoxy group at position 5, and a nitro group at position 2. This compound’s structure (Figure 1) combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, influencing its reactivity, acidity, and intermolecular interactions. Such derivatives are valuable intermediates in organic synthesis, particularly for constructing heterocycles or bioactive molecules .
Properties
CAS No. |
18734-73-1 |
|---|---|
Molecular Formula |
C8H6ClNO5 |
Molecular Weight |
231.59 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
IEFZDLCDDSHPJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2-Chloro-5-methoxy-4-nitrobenzoic Acid (C₈H₆ClNO₅)
- Structural Difference : Chloro (position 2), methoxy (position 5), nitro (position 4).
- Impact : The shifted nitro group alters electronic effects, reducing the benzoic acid’s acidity compared to the target compound. Crystallographic studies highlight distinct hydrogen-bonding patterns due to substituent repositioning .
4-Chloro-2-fluoro-5-nitrobenzoic Acid (C₇H₄ClFNO₄)
- Structural Difference : Fluoro replaces methoxy at position 2.
- Impact : Fluorine’s electronegativity increases electrophilicity at the aromatic ring, enhancing reactivity in nucleophilic substitution reactions. This compound is utilized in solid-phase synthesis of benzimidazoles and benzodiazepinediones .
4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid (C₁₅H₁₂NO₆)
Functional Group Modifications
4-Chloro-2-methyl-5-nitrobenzoic Acid (C₈H₇ClNO₄)
- Structural Difference : Methyl replaces methoxy at position 2.
- Impact : Methyl’s electron-donating effect is weaker than methoxy, leading to lower solubility in polar solvents. The compound’s melting point (mp ~210–215°C) is comparable to the target compound but lacks hydrogen-bonding capacity .
5-Chloro-2-methoxybenzoic Acid (C₈H₇ClO₃)
Physicochemical and Reactivity Comparison
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